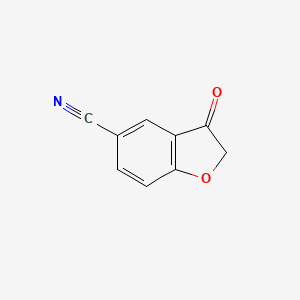

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

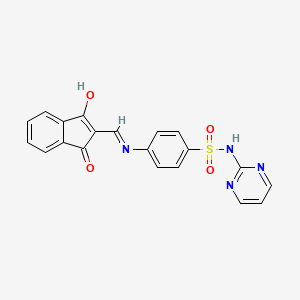

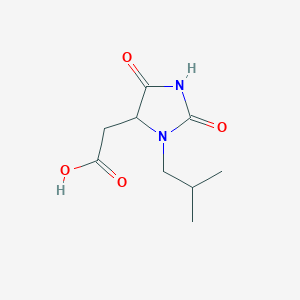

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BFCN and has a molecular formula of C11H7NO2. BFCN is a versatile compound that can be synthesized using various methods and has shown promising results in scientific research.

Aplicaciones Científicas De Investigación

Spectroscopic Characterization and Biological Potentials

The molecular structure and spectroscopic characteristics of similar compounds, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, have been studied using DFT and TD-DFT/PCM calculations. These studies include analyses of FT-IR, NMR, UV–Vis absorption, and fluorescence emission spectra. Such analyses are crucial for understanding the electronic interactions and potential biological applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photorearrangement Studies

Research on related molecules, like 2-oxoindeno[1,7-bc]furan-6-carbonitrile, reveals that irradiation in protic solvents induces a 1,3-carbalkoxy shift. This phenomenon has been supported by X-ray analyses and indicates the potential for photochemical applications of these compounds (Pfoertner, Englert, Daly, & Schoenholzer, 1993).

Facile Synthesis Techniques

A base-catalyzed ring transformation method has been developed to synthesize similar compounds, like 2-oxo-4-sec-amino-2,3,5,6-tetrahydrobenzo[f]isoquinoline-1-carbonitriles. This approach offers an efficient pathway for the synthesis of these types of molecules, which could be applicable to 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile (Pratap, Raghunandan, Maulik, & Ram, 2007).

Application in Synthesis of Furan Derivatives

Research shows that γ-Hydroxyalk-2-ynenitriles react with 3-hydroxybenzoic acid to yield furan derivatives. This finding is significant for the synthesis of furan-3(2H)-one derivatives with pharmacophore functions, which might relate to the utility of this compound (Shemyakina et al., 2014).

Inhibitory Properties and Electrochemical Studies

Compounds like quinolone-3-carbonitrile derivatives have been investigated for their anti-corrosive properties. Such studies involve electrochemical techniques and quantum chemical calculations, which might be applicable to understanding the properties of this compound (Wazzan, 2017).

Propiedades

IUPAC Name |

3-oxo-1-benzofuran-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZPUJQGNXXSME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2589842.png)

![1-(3,5-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2589845.png)

![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)

![Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate](/img/structure/B2589857.png)